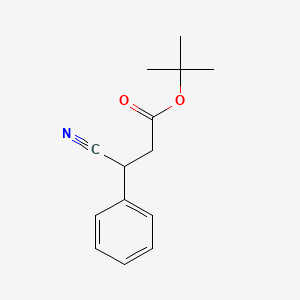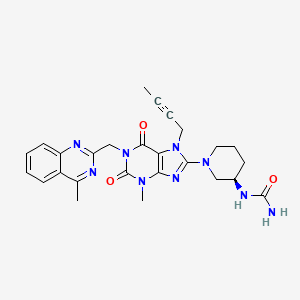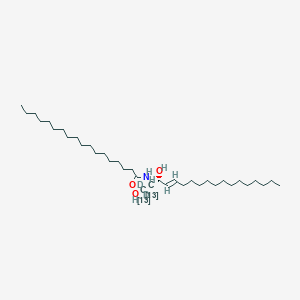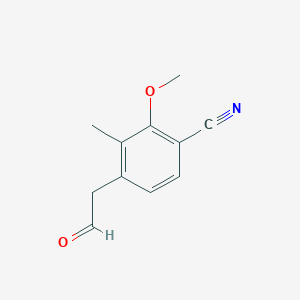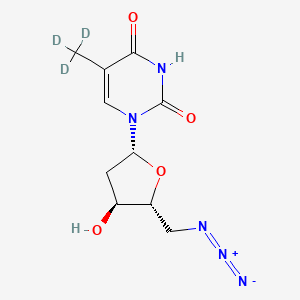
Asp-6-shogaol-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asp-6-shogaol-Phe is a synthetic compound derived from 6-shogaol, a bioactive component found in ginger (Zingiber officinale). 6-shogaol is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a modified version of 6-shogaol, designed to enhance its therapeutic potential and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Phe typically involves the conjugation of 6-shogaol with aspartic acid and phenylalanine. The process begins with the extraction of 6-shogaol from ginger, followed by its chemical modification. Common methods include:
Acidic Catalysis: Using hydrochloric acid or p-toluenesulfonic acid as catalysts.
Environmentally Friendly Methods: Techniques such as vapor processing, microwave processing, and ultrasound-assisted catalytic reactions have been explored to minimize environmental impact.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of 6-shogaol from ginger, followed by its chemical modification using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s efficacy for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Asp-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activity.
Scientific Research Applications
Asp-6-shogaol-Phe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Asp-6-shogaol-Phe exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by:
Inhibiting Thioredoxin Reductase: Leading to oxidative stress and apoptosis.
Increasing Reactive Oxygen Species (ROS) Production: Disrupting cellular redox balance and promoting cell death.
Inhibiting AKT/mTOR Signaling: Suppressing cell survival pathways and inducing autophagy.
Comparison with Similar Compounds
Asp-6-shogaol-Phe is compared with other similar compounds, such as:
6-shogaol: The parent compound, known for its potent biological activities.
6-gingerol: Another bioactive component of ginger, with similar but less potent effects compared to 6-shogaol.
6-paradol: A related compound with comparable pharmacological properties.
This compound is unique due to its enhanced stability and therapeutic potential, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C33H45N3O9S |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1 |
InChI Key |
KBODENULVLACTC-CZEMMQRTSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
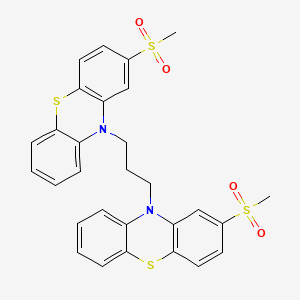
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
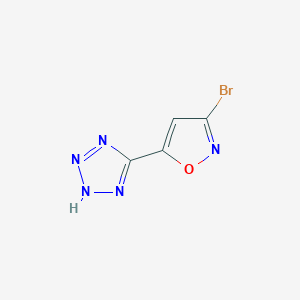
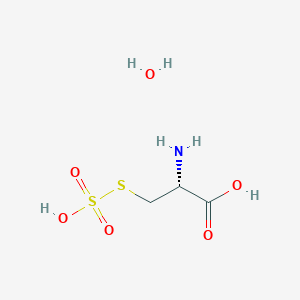
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
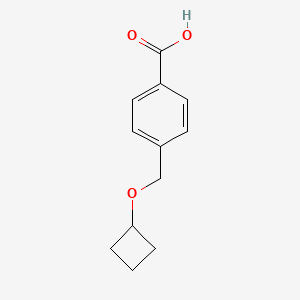
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
